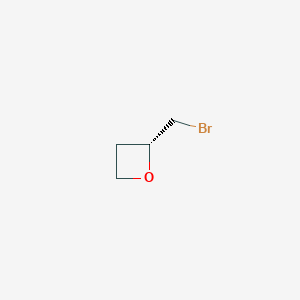

(2R)-2-(Bromomethyl)oxetane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-(Bromomethyl)oxetane” is a type of oxetane, a class of organic compounds characterized by a three-membered ring structure. Oxetanes are valuable building blocks due to their well-explored propensity to undergo ring-opening reactions with diverse nucleophiles .

Synthesis Analysis

Oxetanes can be synthesized by various methods. For instance, they can be synthesized by conjugate addition of various α-amino esters to a 3-(nitromethylene)oxetane, followed by reduction of the nitro group and further coupling with N–Z protected amino acids . Another method involves the use of oxetane modified dipeptide building blocks in solution and solid-phase peptide synthesis .Molecular Structure Analysis

The molecular structure of oxetanes can be analyzed using techniques such as X-ray diffraction and molecular dynamics simulations . The introduction of an oxetane into the peptide backbone results in significant changes in the secondary structure content .Chemical Reactions Analysis

Oxetanes are known to undergo ring-opening reactions with diverse nucleophiles . They can also participate in the Paternò–Büchi reaction, a photochemical reaction between an excited state of carbonyl compounds and an alkene to give the oxetane deriving from a cycloaddition reaction .Mecanismo De Acción

Target of Action

Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .

Mode of Action

Oxetanes are known to undergo ring-opening reactions . For instance, the ring-opening polymerization of oxetane cation series compounds is performed by the O atom of oxetane continuously attacking the C atom of the oxetane cation . Another study presents a cobalt catalysis-based strategy to access various modes of radical reactivity via oxetane ring opening .

Biochemical Pathways

The introduction of oxetane into the peptide backbone results in a significant loss of helicity, which might influence various biochemical pathways .

Pharmacokinetics

It’s known that peptide-based drugs, which can incorporate oxetane, generally display poor permeability and metabolic stability . Oxetanes have been introduced as a new type of peptide bond isostere to improve these properties .

Result of Action

The introduction of an oxetane into the peptide backbone results in a significant loss of helicity . This could potentially affect the structure and function of proteins in which the oxetane is incorporated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R)-2-(Bromomethyl)oxetane. It’s known that environmental factors are sources for oxidative stress, which can influence the stability and efficacy of many compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2R-BMO is a highly reactive compound and is therefore useful in a wide variety of laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is not toxic and does not have any adverse effects on humans or other organisms. However, it is important to note that 2R-BMO is a flammable liquid and should be handled with care.

Direcciones Futuras

Despite its widespread use in scientific research, there are still many potential applications for 2R-BMO that have yet to be explored. For example, 2R-BMO could potentially be used in the synthesis of more complex organometallic compounds, such as organoboranes and organocopper compounds. Additionally, 2R-BMO could be used in the synthesis of a variety of natural products, such as steroids, terpenes, and alkaloids. Furthermore, 2R-BMO could be used in the synthesis of a variety of pharmaceuticals, polymers, and dyes. Finally, 2R-BMO could potentially be used in the synthesis of a variety of other organic compounds, such as heterocycles and heterocyclic compounds.

Métodos De Síntesis

2R-BMO is typically synthesized from 2-bromo-1-methoxyethane (BME). BME is reacted with sodium hydroxide in an aqueous solution to form a sodium salt of 2R-BMO. The reaction is typically carried out in a two-phase system, with the aqueous phase containing the sodium hydroxide and the organic phase containing the BME. The reaction is typically heated to a temperature of approximately 100°C and is complete after approximately 4 hours.

Aplicaciones Científicas De Investigación

2R-BMO has been used extensively in scientific research, as it is a versatile reagent that can be used to synthesize a wide variety of compounds. It has been used in the synthesis of polymers, pharmaceuticals, and dyes. It has also been used in the synthesis of a variety of natural products, including steroids, terpenes, and alkaloids. Furthermore, 2R-BMO has been used in the synthesis of a variety of organometallic compounds, such as organoboranes and organocopper compounds.

Propiedades

IUPAC Name |

(2R)-2-(bromomethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)

![[(3aR,4S,6R,6aR)-4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B6363337.png)

![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)

![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)

![1-((((3,5-Bis(trifluoromethyl)phenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363348.png)